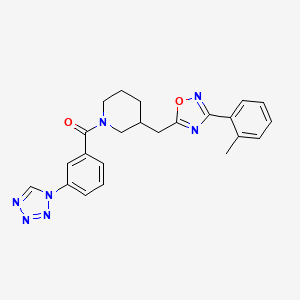

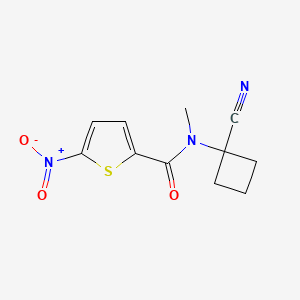

![molecular formula C16H13N3O5 B2787962 N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide CAS No. 1208816-96-9](/img/structure/B2787962.png)

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide” is a compound that has been studied for its potential medicinal properties . It is a type of substituted cinnamide, which are known to have various biological activities such as anti-convulsant, antioxidant, anti-inflammatory, analgesic, anti-microbial, anti-tubercular, antiviral, schistosomiasis, anti-platelet and anti-tumoral activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structure can be analyzed using the single crystal X-ray diffraction method (SCXRDM) .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and depend on the specific conditions and reagents used. For example, diselenide synthesized was transformed into various synthetically important unsymmetrical monoselenides by cleavage of Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted using various in silico tools. These tools can calculate various molecular properties relevant to drug motifs which includes the prediction of ADME properties, BBB penetration and solubility .Mechanism of Action

Target of Action

The compound, also known as “N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide”, primarily targets microtubules and their component protein, tubulin . Tubulin is a critical target for anticancer agents due to its role in cell division .

Mode of Action

This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and induces cell apoptosis .

Biochemical Pathways

The compound affects the cell cycle pathway. By interacting with tubulin, it causes cell cycle arrest at the S phase . This disruption of the cell cycle leads to the induction of apoptosis in cancer cells .

Result of Action

The compound exhibits potent growth inhibition properties against various cancer cell lines . It has been shown to induce apoptosis and cause both S-phase and G2/M-phase arrests in cancer cells . These effects result in the reduction of cancer cell proliferation.

Biochemical Analysis

Biochemical Properties

The compound N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide has been found to interact with various biomolecules . It has been designed based on literature reports of the activity of indoles against various cancer cell lines . The compound has been synthesized via a Pd-catalyzed C-N cross-coupling .

Cellular Effects

This compound has shown potent growth inhibition properties against various human cancer cell lines . It has been found to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This leads to mitotic blockade and cell apoptosis .

Temporal Effects in Laboratory Settings

Its potent growth inhibition properties against various human cancer cell lines suggest that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models are yet to be fully investigated. Its potent growth inhibition properties against various human cancer cell lines suggest that it may have significant effects at certain dosages .

Metabolic Pathways

Its synthesis via a Pd-catalyzed C-N cross-coupling suggests that it may interact with various enzymes or cofactors .

Transport and Distribution

Its potent growth inhibition properties against various human cancer cell lines suggest that it may interact with various transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound is yet to be fully determined. Its potent growth inhibition properties against various human cancer cell lines suggest that it may be directed to specific compartments or organelles .

Properties

IUPAC Name |

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O5/c1-9-4-12(19-23-9)16(20)17-7-11-6-14(24-18-11)10-2-3-13-15(5-10)22-8-21-13/h2-6H,7-8H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSUDXPBZBIFDLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid](/img/structure/B2787879.png)

![2-[(1S,2R)-2-Bromocyclopropyl]propan-2-ol](/img/structure/B2787883.png)

![3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenol](/img/structure/B2787885.png)

![2-[(4-methoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2787887.png)

![2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol hydrochloride](/img/structure/B2787890.png)

![(2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2787894.png)

![1-((Tetrahydrofuran-2-yl)methyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2787895.png)

![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide](/img/structure/B2787897.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzamide](/img/structure/B2787901.png)